[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
Overview
Description
[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of the corresponding phenylmethanol derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective fluorination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability .
Biology and Medicine: Fluorine atoms can improve the pharmacokinetic properties of drug molecules, making them more effective and longer-lasting .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance .
Mechanism of Action
The mechanism of action of [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and selectivity towards target proteins or enzymes. This can result in altered biological activity and therapeutic effects .
Comparison with Similar Compounds
[4-(Trifluoromethyl)phenyl]methanol: This compound shares the trifluoromethyl group but lacks the difluoro substitution, resulting in different chemical and biological properties.
[3,5-Difluoro-4-(trifluoromethyl)phenyl]methane: Similar to the target compound but with a different functional group, leading to variations in reactivity and applications.
Uniqueness: The combination of difluoro and trifluoromethyl groups in [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[3,5-difluoro-4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWXMZDVDWKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-87-3 | |
Record name | [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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